4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid typically involves the use of “click” chemistry, a term coined to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the cycloaddition reaction between azides and alkynes in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry are often employed due to their efficiency and reliability. Industrial synthesis would likely involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the triazole ring.
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thus affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds are also triazole derivatives and have been studied for their potential as HSP90 inhibitors.
1H-1,2,3-Triazole Analogs: These analogs are synthesized via click chemistry and have shown potential as carbonic anhydrase-II inhibitors.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have demonstrated cytotoxic activities against cancer cell lines.
Uniqueness: 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid is unique due to its specific structure, which combines the triazole ring with an oxane and carboxylic acid group. This unique combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
2169605-84-7 |
---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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